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molecular formula C8H6FNO B040938 6-Fluoro-3-methyl-1,2-benzoxazole CAS No. 117933-03-6

6-Fluoro-3-methyl-1,2-benzoxazole

Cat. No. B040938
M. Wt: 151.14 g/mol
InChI Key: AZTCUAJRDGGWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998968B2

Procedure details

A mixture of 1-(4-fluoro-2-hydroxyphenyl)ethanone (20 g), hydroxyammonium chloride (18.1 g), sodium acetate (16 g) and methanol (500 mL) was stirred at 60° C. for 1 hr. The reaction mixture was added to ice water, and the obtained crystallized product was collected by filtration and dissolved in tetrahydrofuran (400 mL). N,N′-carbonyldiimidazole (22.5 g) and then a solution of triethylamine (22.3 mL) in tetrahydrofuran (100 mL) were added, and the mixture was stirred at 70° C. for 1 hr. The reaction mixture was diluted with diethyl ether, washed with water and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound as colorless crystals (13.7 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[C:4]([OH:11])[CH:3]=1.[Cl-].O[NH3+:14].C([O-])(=O)C.[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]([CH3:9])=[N:14][O:11][C:4]=2[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
18.1 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained crystallized product
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in tetrahydrofuran (400 mL)
ADDITION
Type
ADDITION
Details
N,N′-carbonyldiimidazole (22.5 g) and then a solution of triethylamine (22.3 mL) in tetrahydrofuran (100 mL) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70° C. for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with diethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC2=C(C(=NO2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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